1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with a molecular formula of C7H11N3.2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with ethan-1-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Used in the development of pharmaceuticals.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities
Uniqueness
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h6-7H,2-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPZZUDEJXSFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1CCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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